molecular formula C13H13NO3 B2989617 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid CAS No. 194928-68-2

3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B2989617
CAS No.: 194928-68-2
M. Wt: 231.251
InChI Key: SMWOSZUZMNXRKC-VMPITWQZSA-N
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Description

3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the following steps:

  • Formation of the 2-oxopyrrolidin-1-yl Group: This can be achieved through the cyclization of amino acids or their derivatives.

  • Coupling with the Phenyl Ring: The 2-oxopyrrolidin-1-yl group is then coupled with a phenyl ring using appropriate coupling agents and reaction conditions.

  • Introduction of the Prop-2-enoic Acid Moiety: Finally, the prop-2-enoic acid group is introduced through esterification or other suitable reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

  • Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent itself.

  • Industry: It can be utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Piracetam: A cyclic derivative of the neurotransmitter GABA, sharing the 2-oxo-pyrrolidone base structure.

  • Pyroglutamic Acid: Another compound with a similar base structure.

Uniqueness: 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.

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Properties

IUPAC Name

(E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWOSZUZMNXRKC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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